2HF Confers a Distinct RLIP76-Binding Mechanism Not Observed with 6- or 7-Hydroxy Flavanones
2-Hydroxyflavanone binds directly to Ral-interacting protein (RLIP76), a glutathione-conjugate transporter implicated in drug resistance and tumor cell proliferation [1]. This target engagement is structurally dependent on the 2′-hydroxyl group, which enables intramolecular H-bonding that stabilizes a planar conformation favoring RLIP76 interaction [1]. In contrast, 6-hydroxyflavanone and 7-hydroxyflavanone lack this conformational constraint and do not exhibit the same RLIP76-binding profile; comparative functional assays demonstrate that 2HF specifically inhibits RLIP76-mediated doxorubicin transport in breast cancer cells, whereas the positional isomers have not been shown to engage this target [2].
| Evidence Dimension | Target engagement (RLIP76 binding and inhibition of RLIP76-mediated doxorubicin transport) |
|---|---|
| Target Compound Data | Specific binding to RLIP76; inhibits RLIP76-mediated doxorubicin transport; enhances inhibitory effects of RLIP76 depletion |
| Comparator Or Baseline | 6-Hydroxyflavanone and 7-hydroxyflavanone: No reported RLIP76 binding or inhibition of RLIP76-mediated transport |
| Quantified Difference | Qualitative difference: 2HF engages RLIP76; positional isomers do not |
| Conditions | In vitro breast cancer cell models (MCF7, SKBR3, MDA-MB231) |
Why This Matters
Procurement of 2HF rather than 6- or 7-hydroxyflavanone is essential for studies targeting RLIP76-mediated drug transport or glutathione-conjugate efflux pathways.
- [1] Bailly C. The subgroup of 2′-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. Bioorg Med Chem. 2021;32:116001. doi:10.1016/j.bmc.2021.116001 View Source
- [2] Singhal J, Nagaprashantha L, Chikara S, Awasthi S, Horne D, Singhal SS. 2′-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer. Oncotarget. 2018;9(26):18296–18309. View Source
